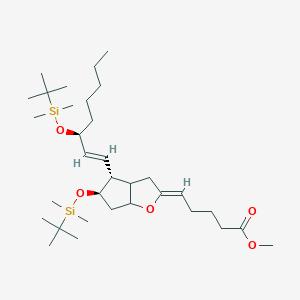
Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 278-987-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 278-987-4 involves a series of synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the process and ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of EINECS 278-987-4 is scaled up using large reactors and continuous flow systems. The process involves the same basic principles as the laboratory synthesis but is adapted for large-scale production. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
EINECS 278-987-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions of EINECS 278-987-4 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
EINECS 278-987-4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 278-987-4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
EINECS 278-987-4 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: EINECS 278-621-3, EINECS 279-109-2, and EINECS 278-380-4.
Uniqueness: EINECS 278-987-4 stands out due to its specific chemical structure and reactivity, which confer unique properties and applications not shared by its analogs.
Properties
CAS No. |
78824-82-5 |
|---|---|
Molecular Formula |
C33H62O5Si2 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
methyl (5Z)-5-[(4R,5R)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C33H62O5Si2/c1-13-14-15-18-25(37-39(9,10)32(2,3)4)21-22-27-28-23-26(19-16-17-20-31(34)35-8)36-29(28)24-30(27)38-40(11,12)33(5,6)7/h19,21-22,25,27-30H,13-18,20,23-24H2,1-12H3/b22-21+,26-19-/t25-,27+,28?,29?,30+/m0/s1 |
InChI Key |
DWJGWVMGKGVGLF-DKDNHPMGSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2C1C/C(=C/CCCC(=O)OC)/O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


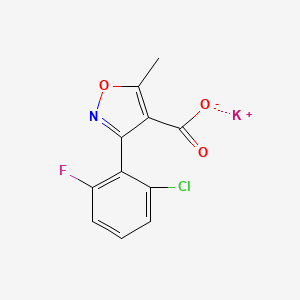

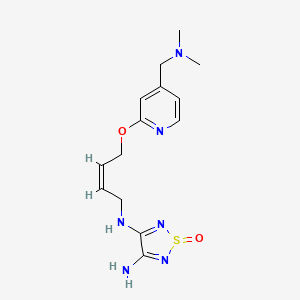
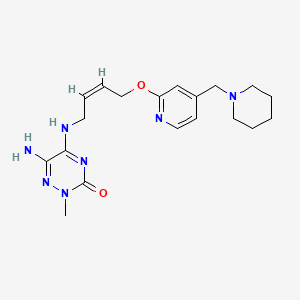
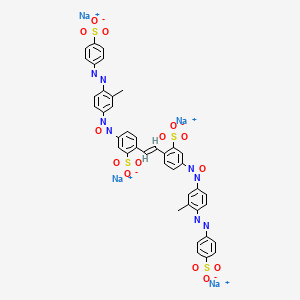

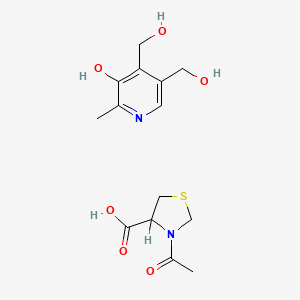

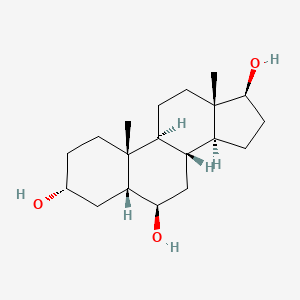
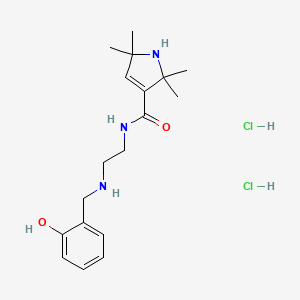

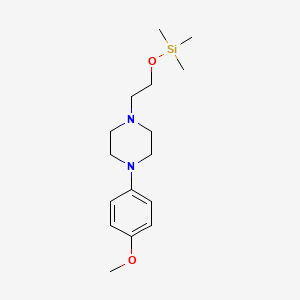
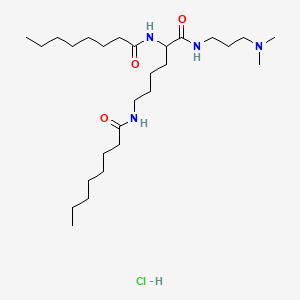
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
